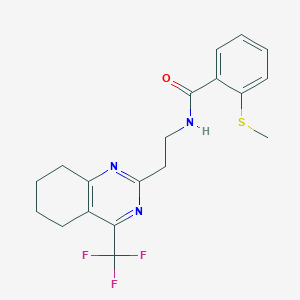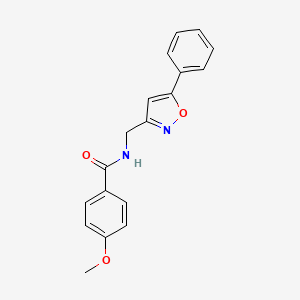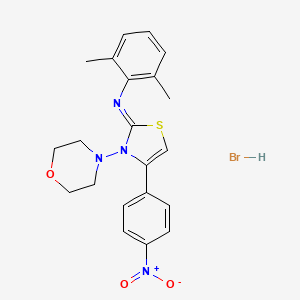
2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical compounds . The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the formation of the tetrahydroquinazolin ring. Trifluoromethylation can be achieved through various methods, including nucleophilic trifluoromethoxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .Aplicaciones Científicas De Investigación
Synthesis and Analgesic Activity
Researchers have developed new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, showcasing the compound's utility in the synthesis of compounds with potential analgesic activity. These compounds were characterized by their spectral data and evaluated for their analgesic properties (Saad, Osman, & Moustafa, 2011).
Antifolate Thymidylate Synthase Inhibitors
A study described the synthesis of N10-propargylquinazoline antifolates with various substituents at C2, including the methylthio group. These compounds were evaluated as inhibitors of thymidylate synthase (TS) and for their cytotoxicity, highlighting their potential as antitumor agents (Marsham et al., 1989).
Antimicrobial Activity
Another research focus involves the synthesis of 1,2,3-triazoles containing a quinoline moiety, where the compounds were evaluated for their antibacterial and antifungal activity. The study found that certain derivatives showed significant antimicrobial activity, suggesting the utility of these compounds in developing new antimicrobial agents (Sumangala et al., 2010).
Synthesis of Bioactive Molecules
Further research includes the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole. These compounds were screened for various biological activities, indicating the broad application of such compounds in pharmacological screening (Patel et al., 2009).
Eco-Friendly Synthesis
An eco-friendly method for preparing 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives was developed, showcasing an environmentally friendly approach to synthesizing complex quinazolinone compounds. This method emphasizes the importance of sustainable chemistry in pharmaceutical research (Almarhoon et al., 2019).
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c1-27-15-9-5-3-7-13(15)18(26)23-11-10-16-24-14-8-4-2-6-12(14)17(25-16)19(20,21)22/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHQDOSIRRTGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)



![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)
![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)

![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)
![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)